molecular formula C25H27FN6O2 B2421270 8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 898408-90-7

8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2421270
CAS No.: 898408-90-7
M. Wt: 462.529
InChI Key: BTVNEFSVMYAQLY-UHFFFAOYSA-N
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Description

8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
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Scientific Research Applications

Antihistamine Activity

  • A study by Abou-Gharbia et al. (1995) identified a related compound demonstrating significant H1-antagonist activity, used in antihistamine applications. This compound, structurally related to the one , shows the potential of such derivatives in antihistaminic activities (Abou-Gharbia et al., 1995).

Herbicidal Activity

  • Bin Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, which implies potential agricultural applications of related compounds (Bin Li et al., 2005).

Cardiovascular Activity

  • Research by Chłoń-Rzepa et al. (2004) on derivatives of a similar compound demonstrated prophylactic antiarrhythmic and hypotensive activities, indicating potential cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Motilin Receptor Agonist

  • Westaway et al. (2009) discovered a molecule with potent activity at the motilin receptor, suggesting applications in gastrointestinal motility disorders (Westaway et al., 2009).

Serotonin 5-HT2 Antagonist Activity

  • A study by Watanabe et al. (1992) explored derivatives with potent 5-HT2 antagonist activity, relevant for neuropharmacology (Watanabe et al., 1992).

Anticonvulsant Activity

  • Obniska et al. (2012) synthesized N-Mannich bases derived from related compounds and found significant anticonvulsant activity, indicating potential use in epilepsy treatment (Obniska et al., 2012).

Luminescent Properties

  • Gan et al. (2003) investigated the luminescent properties of related compounds, which could have applications in materials science and photophysics (Gan et al., 2003).

Properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c1-17-6-5-7-18(14-17)15-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)16-19-8-3-4-9-20(19)26/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNEFSVMYAQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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